21-O-Acetyl Dexamethasone-d5 9,11-Epoxide (Major)
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Overview
Description
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide (Major) is a synthetic derivative of dexamethasone, a well-known glucocorticoid. This compound is labeled with deuterium (d5), which makes it useful in various research applications, particularly in the field of proteomics . Its molecular formula is C24H25D5O6, and it has a molecular weight of 419.52 .
Preparation Methods
The synthesis of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide involves multiple steps, starting from dexamethasone. The key steps include the acetylation of the 21-hydroxy group and the formation of the 9,11-epoxide ring. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, followed by the use of an oxidizing agent to form the epoxide ring
Chemical Reactions Analysis
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The acetyl group at the 21-position can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various hydroxy and acetoxy derivatives.
Scientific Research Applications
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: The deuterium labeling makes it useful for mass spectrometry studies to analyze protein interactions and modifications.
Pharmaceutical Research: It is used to study the pharmacokinetics and metabolism of dexamethasone derivatives.
Biological Studies: The compound is used to investigate the biological effects of glucocorticoids on various cellular processes.
Mechanism of Action
The mechanism of action of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of glucocorticoid-responsive genes, leading to anti-inflammatory and immunosuppressive effects . The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide can be compared with other dexamethasone derivatives such as:
Dexamethasone 21-acetate: Similar in structure but lacks the deuterium labeling and the 9,11-epoxide ring.
Dexamethasone 9,11-epoxide: Similar in structure but lacks the acetyl group at the 21-position. The uniqueness of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide lies in its deuterium labeling and the presence of both the acetyl and epoxide groups, which make it particularly useful for specific research applications.
Properties
Molecular Formula |
C24H30O6 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[1,1-dideuterio-2-oxo-2-[(1S,2S,10S,11S,13R,14R,15S,17S)-6,8,8-trideuterio-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1/i5D2,10D,12D2 |
InChI Key |
MONKXVNQUJNHLQ-RSTWYQJOSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@@]34[C@@H](O3)C[C@]5([C@H]([C@@H]4CC2([2H])[2H])C[C@H]([C@@]5(C(=O)C([2H])([2H])OC(=O)C)O)C)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C |
Origin of Product |
United States |
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